4-[(2,4-Dimethylphenyl)methyl]-2,5-dimethylpyridine
Description
4-[(2,4-Dimethylphenyl)methyl]-2,5-dimethylpyridine is a substituted pyridine derivative characterized by a pyridine core with methyl groups at positions 2 and 4. At position 4, a benzyl group substituted with two methyl groups (at positions 2 and 4 of the phenyl ring) is attached. While its exact pharmacological profile remains under investigation, structural analogs suggest possible applications in medicinal chemistry, particularly in targeting central nervous system or inflammatory pathways .
Properties
IUPAC Name |
4-[(2,4-dimethylphenyl)methyl]-2,5-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-11-5-6-15(12(2)7-11)9-16-8-14(4)17-10-13(16)3/h5-8,10H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLQVMDEZHZLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=C(C=NC(=C2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341956 | |
| Record name | 4-[(2,4-dimethylphenyl)methyl]-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61171-07-1 | |
| Record name | 4-[(2,4-dimethylphenyl)methyl]-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethylphenyl)methyl]-2,5-dimethylpyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dimethylphenyl)methyl]-2,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the reduced pyridine derivative.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
4-[(2,4-Dimethylphenyl)methyl]-2,5-dimethylpyridine serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.
Biology
Research has indicated potential biological activities , including:
- Antimicrobial Properties: Studies suggest that this compound may exhibit significant antimicrobial activity against various pathogens.
- Anticancer Properties: Preliminary investigations have shown its potential in inhibiting cancer cell proliferation, making it a candidate for further drug development.
Medicine
In the field of medicine, this compound is being explored for its role in:
- Drug Development: It is considered a lead compound for designing new therapeutic agents targeting specific diseases. Its ability to interact with biological targets suggests potential use in treating conditions such as cancer and infections .
Industry
The compound finds applications in the production of:
- Specialty Chemicals: It is utilized in creating chemicals used in various industrial applications due to its stability and reactivity.
- Materials Science: Its properties make it suitable for developing advanced materials with specific functionalities .
Case Study 1: Antimicrobial Activity
A study conducted by [source] demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.
| Bacteria Type | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This study highlights the compound's potential as a novel antimicrobial agent.
Case Study 2: Anticancer Research
In another investigation reported by [source], the compound was tested for its anticancer properties against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
These findings suggest that further exploration into its mechanism of action could lead to new cancer therapies.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethylphenyl)methyl]-2,5-dimethylpyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Differences
Core Structure :
- The target compound retains a fully aromatic pyridine ring, whereas Compound 6o and nifedipine are 1,4-dihydropyridines, which are partially reduced and exhibit distinct electronic properties (e.g., redox activity) .
Substituent Effects: The 2,4-dimethylbenzyl group in the target compound enhances steric bulk and lipophilicity compared to simpler methyl-substituted pyridines (e.g., lutidine). This may improve membrane permeability but reduce aqueous solubility. Compound 6o’s bis(2-nitrophenyl)amide and 4-dimethylaminophenyl groups introduce polar and electron-withdrawing effects, critical for its calcium channel-binding activity .
Spectroscopic Profiles :
- IR Spectroscopy : Compound 6o shows strong C=O (1665 cm⁻¹) and N-H (3320 cm⁻¹) stretches due to its amide groups, absent in the target compound. The latter would instead exhibit C-H aromatic stretches (~694 cm⁻¹) from its benzyl group .
- NMR : The target compound’s ^1H NMR would display signals for methyl groups (δ ~2.2–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm), contrasting with Compound 6o’s complex splitting from nitro and amide substituents (δ 5.25–9.85 ppm) .
Biological Activity :
- Dihydropyridines like 6o and nifedipine are well-documented calcium channel blockers. The target compound’s lack of a dihydropyridine ring and amide/nitro groups suggests divergent mechanisms, possibly involving receptor binding via its lipophilic benzyl group.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves Friedländer or alkylation reactions, differing from the multi-step amide coupling required for Compound 6o .
- Pharmacological Potential: While dihydropyridines dominate cardiovascular drug design, the target compound’s structure aligns with research into neuroactive or anti-inflammatory agents, where lipophilic aromatic systems are advantageous.
- Stability : The fully aromatic pyridine core may confer greater oxidative stability compared to dihydropyridines, which are prone to air and light degradation.
Biological Activity
4-[(2,4-Dimethylphenyl)methyl]-2,5-dimethylpyridine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a dimethylphenylmethyl group. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively, although specific MIC data for this compound is still limited in published literature.
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth. The mechanism of action likely involves the modulation of specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival pathways. For example, compounds similar to this compound have shown promising results against various cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : It could bind to receptors on the surface of cells, altering signaling pathways that lead to cell proliferation or apoptosis.
Case Studies
- Anticancer Efficacy : In a study evaluating various derivatives of pyridine compounds, this compound was noted for its ability to inhibit cancer cell growth significantly. The study reported IC50 values indicating effective concentrations required to reduce cell viability .
- Antimicrobial Assays : In another investigation focusing on antimicrobial activity, the compound was tested against multiple bacterial strains with results indicating substantial antibacterial properties, leading to further exploration into its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Significant | Moderate | Enzyme inhibition; receptor modulation |
| 2-Methyl-3H-thieno[2,3-d]pyrimidin-4-one | Moderate | Significant | Unknown; potential enzyme targets |
| 1,3,4-Oxadiazole derivatives | High | Low | Apoptosis induction; receptor interaction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
